molecular formula C18H13ClF3NO3 B15004562 3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B15004562
M. Wt: 383.7 g/mol
InChI Key: JAQHMABQYHSGLK-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-chlorobenzyl group and a 4-(trifluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the 4-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the pyrrolidine-2,5-dione core is replaced by the 4-chlorobenzyl group.

    Attachment of the 4-(Trifluoromethoxy)phenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the pyrrolidine-2,5-dione core is acylated with 4-(trifluoromethoxy)benzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzyl)pyrrolidine-2,5-dione: Lacks the 4-(trifluoromethoxy)phenyl group.

    1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,5-dione: Lacks the 4-chlorobenzyl group.

Uniqueness

3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is unique due to the presence of both the 4-chlorobenzyl and 4-(trifluoromethoxy)phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents may enhance its reactivity, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H13ClF3NO3

Molecular Weight

383.7 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H13ClF3NO3/c19-13-3-1-11(2-4-13)9-12-10-16(24)23(17(12)25)14-5-7-15(8-6-14)26-18(20,21)22/h1-8,12H,9-10H2

InChI Key

JAQHMABQYHSGLK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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